1-(3-Methylphenyl)piperidine
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Overview
Description
1-(3-Methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The compound this compound features a piperidine ring substituted with a 3-methylphenyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 1-(3-Methylphenyl)piperidine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . Industrial production methods often utilize these catalytic hydrogenation processes due to their efficiency and scalability.
Chemical Reactions Analysis
1-(3-Methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.
Scientific Research Applications
1-(3-Methylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter systems.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems by binding to receptors and altering their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
1-(3-Methylphenyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory effects.
Matrine: Known for its antiproliferative and antimetastatic effects.
Berberine: Exhibits antimicrobial and antidiabetic properties.
Tetrandine: Used for its anti-inflammatory and immunosuppressive effects.
These compounds share the piperidine core structure but differ in their specific substituents and biological activities, highlighting the versatility and importance of the piperidine scaffold in medicinal chemistry.
Properties
CAS No. |
71982-24-6 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H17N/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
FWKITFSPALLPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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